molecular formula C9H5FO3 B2687328 7-fluoro-1-benzofuran-4-carboxylic acid CAS No. 1038509-33-9

7-fluoro-1-benzofuran-4-carboxylic acid

Cat. No.: B2687328
CAS No.: 1038509-33-9
M. Wt: 180.134
InChI Key: KELIAGSOLXPTAY-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Fluorine Chemistry

In modern organic and medicinal chemistry, the strategic combination of distinct chemical motifs is a cornerstone of molecular design. Fluorinated benzofuran-4-carboxylic acids exist at the intersection of two highly significant fields: heterocyclic chemistry and fluorine chemistry. Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are fundamental platforms for drug discovery, with approximately 85% of all bioactive compounds containing such a scaffold. tandfonline.com The benzofuran (B130515) nucleus, a specific type of heterocycle composed of a fused benzene (B151609) and furan (B31954) ring, is a structural framework found in numerous medicinally important natural products and synthetic compounds. acs.orgrsc.orgscienceopen.com

Parallel to the evolution of heterocyclic chemistry, the introduction of fluorine into organic molecules, a practice that gained prominence in the mid-20th century, has become an indispensable tool for fine-tuning molecular properties. tandfonline.com Fluorinated heterocycles merge the structural advantages of the heterocyclic core with the unique physicochemical characteristics imparted by the fluorine atom. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its inclusion in a molecule can profoundly influence factors such as metabolic stability, bioavailability, acidity, and binding affinity without adding significant steric bulk. tandfonline.comnih.govrsc.org Consequently, the study of molecules like 7-fluoro-1-benzofuran-4-carboxylic acid, which integrates these three key components—a benzofuran scaffold, a fluorine substituent, and a carboxylic acid group—represents a targeted approach to creating novel and potentially valuable chemical entities.

Historical Development of Benzofuran Synthesis Relevant to Functionalized Systems

The journey of benzofuran chemistry began in 1870 when Perkin reported the first synthesis of the parent benzofuran ring. acs.orgrsc.org Since this foundational work, the development of synthetic methodologies has evolved dramatically, driven by the need for structurally diverse and functionalized benzofuran derivatives for applications in materials science, agriculture, and pharmaceuticals. acs.orgosi.lv

Early methods often required harsh conditions and offered limited scope for introducing specific functional groups. However, the advent of transition-metal-catalyzed reactions revolutionized the field, enabling milder and more versatile syntheses. acs.org Palladium- and copper-based catalysts, for instance, are widely used in coupling reactions, such as the Sonogashira coupling, to construct the benzofuran core from readily available precursors. acs.orgorganic-chemistry.org More recent advancements have focused on efficiency, atom economy, and environmental sustainability. This includes the development of one-pot procedures that combine multiple reaction steps, the use of alternative metal catalysts like nickel, and the exploration of green chemistry approaches that utilize eco-friendly solvents. acs.org Contemporary strategies such as visible-light-mediated synthesis, oxidative cyclization, and intramolecular annulation provide powerful tools for creating highly functionalized benzofurans, including those bearing sensitive groups like fluorine atoms and carboxylic acids. osi.lvorganic-chemistry.orgnih.gov

Table 1: Key Milestones in the Synthesis of Functionalized Benzofurans

Era/Development Key Methodologies Significance
Late 19th Century Perkin Synthesis First reported synthesis of the benzofuran ring system. acs.orgrsc.org
Mid-20th Century Classical Cyclization Methods Development of various intramolecular cyclization reactions.
Late 20th Century Transition-Metal Catalysis Use of Palladium (Pd) and Copper (Cu) catalysts for cross-coupling and cyclization. acs.orgorganic-chemistry.org
Early 21st Century Methodological Diversification Introduction of catalysts based on Nickel (Ni), Indium (In), and Ruthenium (Ru). acs.orgorganic-chemistry.org

| Contemporary | Green & Advanced Methods | One-pot syntheses, visible-light photocatalysis, C-H functionalization. acs.orgosi.lvorganic-chemistry.org |

Significance of Fluorine Substitution in Aromatic and Heterocyclic Compounds

The substitution of a hydrogen atom with fluorine can induce significant changes in the biological and physicochemical properties of a molecule, an effect widely exploited in drug design. researchgate.net Fluorine's high electronegativity (4.0 on the Pauling scale) and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to act as a "super-hydrogen" that can alter molecular properties without a major steric penalty. researchgate.netnih.gov

One of the most critical roles of fluorine substitution, particularly on aromatic and heterocyclic rings, is to enhance metabolic stability. nih.gov Many drug molecules are metabolized in the body via oxidation of C-H bonds. Replacing a susceptible hydrogen with fluorine can block this metabolic pathway, thereby increasing the drug's half-life. nih.gov Furthermore, fluorine's electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which can be crucial for a molecule's solubility and interaction with biological targets. nih.gov Fluorination can also influence a molecule's lipophilicity; while adding fluorine to an alkyl chain can decrease lipophilicity, its placement on an aromatic ring often increases it, which can improve passage through cellular membranes. nih.govrsc.org This strategic placement can also lead to improved binding affinity with target proteins through the formation of favorable electrostatic or dipole interactions. rsc.org The positive impact of fluorine is evident in numerous approved drugs and advanced clinical candidates. tandfonline.com

Table 2: Comparative Effects of Hydrogen vs. Fluorine Substitution

Property Hydrogen (H) Fluorine (F) Impact of Substitution
Electronegativity 2.20 4.00 Alters local electronic environment and molecular polarity. nih.gov
Van der Waals Radius 1.20 Å 1.47 Å Minimal steric perturbation, often considered a bioisostere of H. tandfonline.com
Bond Strength (C-X) ~413 kJ/mol ~485 kJ/mol Increases metabolic stability by blocking C-H oxidation. nih.gov

| Lipophilicity (on Ar-X) | Baseline | Increased | Can enhance membrane permeability and bioavailability. nih.govrsc.org |

Rationale for Investigating this compound as a Synthetic Target

The specific structure of this compound makes it a compelling target for synthetic and medicinal chemistry research. The rationale for its investigation is built upon the synergistic potential of its three core components:

The Benzofuran Scaffold: Benzofuran derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rsc.orgscienceopen.comrsc.org This heterocyclic system serves as a privileged scaffold that is frequently recognized by biological targets.

The Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile functional handle. It can participate in crucial hydrogen bonding interactions with biological receptors and provides a convenient point for chemical modification to generate libraries of esters, amides, and other derivatives for structure-activity relationship (SAR) studies.

The 7-Fluoro Substituent: The placement of a fluorine atom on the benzene portion of the benzofuran ring is strategic. Research on other heterocyclic systems has shown that substitution at positions like C-7 can significantly enhance biological potency. For example, studies on isatin (B1672199) derivatives revealed that a fluoro group at the C-7 position led to good antibacterial activity. rsc.org The fluorine atom in this compound is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to an improved therapeutic profile compared to its non-fluorinated analog.

Thus, this compound represents a well-designed molecular probe and a potential building block for developing new therapeutic agents. Its synthesis and study are motivated by the high probability that the combined features will result in a molecule with novel and useful properties.

Scope and Objectives of Academic Research on the Compound

Academic research focused on this compound would primarily fall within the domains of synthetic methodology, medicinal chemistry, and chemical biology. The principal objectives of such research would include:

Development of Synthetic Routes: A primary goal would be to establish efficient, scalable, and regioselective synthetic pathways to access the target molecule. This could involve exploring novel cyclization strategies or optimizing existing methods for fluorinated substrates.

Physicochemical Profiling: A thorough investigation of the compound's fundamental properties, such as its acidity (pKa), lipophilicity (LogP), and solid-state structure (via X-ray crystallography), would be essential to understand how the 7-fluoro substituent influences its behavior compared to related benzofurans.

Exploration as a Synthetic Intermediate: The compound would be utilized as a key building block for the synthesis of more complex molecules. The carboxylic acid function would be derivatized to produce a library of related compounds for further evaluation.

Biological Screening and SAR Studies: A significant objective would be to screen this compound and its derivatives for a range of biological activities (e.g., antibacterial, antifungal, anticancer). scienceopen.comrsc.orgmdpi.com The results would be used to establish clear structure-activity relationships, elucidating the specific contributions of the benzofuran core, the C4-carboxylic acid, and the C7-fluorine atom to the observed biological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELIAGSOLXPTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 1 Benzofuran 4 Carboxylic Acid and Analogues

Retrosynthetic Approaches to the 1-Benzofuran-4-carboxylic Acid Core

Retrosynthetic analysis of the 1-benzofuran-4-carboxylic acid core reveals several potential disconnection points, guiding the design of synthetic routes. A primary strategy involves disconnecting the furan (B31954) ring from the benzene (B151609) ring, suggesting a precursor phenol with appropriate ortho-functionalization that can undergo cyclization. For instance, a substituted phenol can be envisaged as a key starting material.

A plausible retrosynthetic pathway for 7-fluoro-1-benzofuran-4-carboxylic acid begins with the target molecule and works backward. The carboxylic acid group at the 4-position can be derived from the oxidation of a suitable precursor, such as an aldehyde or a methyl group, or introduced via carboxylation of an organometallic intermediate. The benzofuran (B130515) ring itself can be formed through the cyclization of a suitably substituted fluorinated phenol. This leads back to key starting materials such as 2,3-difluorophenol, which provides the fluorine atom at the desired position from the outset.

Strategies for Constructing the Benzofuran Ring System

The construction of the benzofuran ring is a pivotal step in the synthesis of this compound. Various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes and green chemistry approaches.

Cyclization Reactions (e.g., Microwave-Assisted Perkin Rearrangement, Williamson Ether Synthesis)

Classical cyclization reactions remain a cornerstone of benzofuran synthesis. The Perkin rearrangement , for instance, can be utilized to convert 3-halocoumarins into benzofuran-2-carboxylic acids. This reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. The use of microwave irradiation can significantly accelerate this process, reducing reaction times and often improving yields. researchgate.netchemimpex.com

The Williamson ether synthesis is another fundamental reaction that can be adapted for benzofuran synthesis. This method typically involves the reaction of a phenoxide with an organohalide. researchgate.net In the context of benzofuran-4-carboxylic acid synthesis, a suitably substituted salicylaldehyde could react with chloroacetic acid, followed by cyclization to form the furan ring. sci-hub.se

A notable example of building the benzofuran ring involves the reaction of salicylaldehyde with chloroacetone in the presence of potassium carbonate to form 2-acetyl benzofuran, which can then be further modified.

Transition-Metal-Catalyzed Annulation and Cyclocondensation (e.g., Palladium/Copper Co-catalysis, Copper-Catalyzed C-O Bond Formation)

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. acs.org These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium/Copper co-catalyzed reactions, such as the Sonogashira coupling, are widely employed for benzofuran synthesis. acs.orgsemanticscholar.org This approach typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. semanticscholar.org The use of both palladium and copper catalysts is crucial for the coupling and subsequent cyclization steps.

Copper-catalyzed C-O bond formation provides another powerful tool for the intramolecular cyclization to form the furan ring. chemicalbook.comnih.gov For example, a one-pot synthesis can be achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. semanticscholar.org This methodology can be enhanced by using green solvents like deep eutectic solvents. semanticscholar.org

Catalyst SystemReactantsProductReference
Palladium/Coppero-iodophenol, terminal alkyne2-substituted benzofuran semanticscholar.org
Copper Iodideo-hydroxy aldehyde, amine, alkyne2,3-disubstituted benzofuran semanticscholar.org

Green Chemistry Approaches in Benzofuran Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted, Deep Eutectic Solvents)

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In benzofuran synthesis, several green approaches have been successfully implemented.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in various benzofuran syntheses, including the Perkin rearrangement and multicomponent reactions. mdpi.comchemicalbook.com Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. mdpi.com

Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. While less commonly reported for benzofuran synthesis compared to microwave assistance, it offers a potential avenue for environmentally friendly synthesis.

Deep eutectic solvents (DES) have emerged as green and biodegradable alternatives to traditional volatile organic solvents. semanticscholar.org Their ability to stabilize polar intermediates can enhance the rates of transformations. semanticscholar.org For instance, the copper-catalyzed synthesis of benzofuran derivatives has been successfully carried out in a choline chloride-ethylene glycol-based DES, demonstrating a green and environmentally benign approach. semanticscholar.org

Regioselective Introduction of the Fluorine Atom at Position 7

The introduction of a fluorine atom at a specific position on the benzofuran ring is a key challenge. For this compound, the fluorine atom is typically introduced by starting with a pre-fluorinated precursor rather than by direct fluorination of the benzofuran core, due to challenges in controlling the regioselectivity of direct fluorination.

A common strategy is to start with a phenol that already contains the fluorine atom at the desired position. For the synthesis of this compound, a suitable starting material is 2,3-difluorophenol . chemimpex.comsigmaaldrich.comchemrxiv.org This ensures that one of the fluorine atoms will be at the correct position in the final benzofuran structure after cyclization.

Direct Fluorination Techniques

Direct C-H fluorination of aromatic compounds is a rapidly developing field, offering a more atom-economical approach compared to using pre-fluorinated starting materials. However, achieving high regioselectivity, particularly at the C-7 position of a benzofuran, can be challenging.

Electrophilic fluorinating agents, such as Selectfluor, are commonly used for direct fluorination. sci-hub.se The regioselectivity of the reaction is governed by the electronic properties of the substrate. In the case of benzofuran, direct electrophilic fluorination tends to occur at the more electron-rich positions, which may not be the C-7 position. While methods for the direct β-C(sp3)–H fluorination of carboxylic acids are being developed, the direct C-H fluorination of the aromatic part of benzofuran-4-carboxylic acid at the C-7 position remains a synthetic hurdle.

Further research is needed to develop catalytic systems or directing group strategies that can achieve regioselective C-7 fluorination of the benzofuran core.

Halogen Exchange Methodologies

The introduction of a fluorine atom onto an aromatic ring can sometimes be achieved through halogen exchange reactions, most notably the Halex process. This method typically involves the displacement of a more reactive halogen, such as chlorine or bromine, with fluoride. For the synthesis of this compound, a precursor such as 7-chloro- or 7-bromo-1-benzofuran-4-carboxylic acid would be required.

The reaction is generally carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The efficacy of the exchange is highly dependent on the electronic nature of the substrate. The presence of electron-withdrawing groups ortho or para to the leaving halogen can facilitate the nucleophilic aromatic substitution (SNAr) mechanism. In the case of a 7-halobenzofuran-4-carboxylic acid, the carboxylic acid group at the 4-position is meta to the 7-position and thus offers limited electronic activation. Therefore, harsh reaction conditions, such as high temperatures and the use of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) or activators like copper catalysts, may be necessary to drive the reaction to completion.

Table 1: Potential Halogen Exchange Reaction Conditions

PrecursorReagentsSolventConditions
7-Chloro-1-benzofuran-4-carboxylic acidKF, Phase-transfer catalystDMF150-200 °C
7-Bromo-1-benzofuran-4-carboxylic acidCsFDMSO120-180 °C
7-Nitro-1-benzofuran-4-carboxylic acid (as precursor to 7-amino, then Sandmeyer)NaNO₂, HF/Pyridine (Olah's reagent)-Diazotization followed by fluorination

It is also important to consider that the carboxylate group may need to be protected, for instance as an ester, to prevent unwanted side reactions under the basic and high-temperature conditions often employed in halogen exchange reactions.

Precursor Functionalization Strategies for Fluorine Incorporation

An alternative and often more versatile approach to introducing fluorine is to incorporate it into one of the precursors before the benzofuran ring is constructed. This strategy avoids the potentially harsh conditions of direct fluorination or halogen exchange on the assembled heterocyclic system.

One common strategy involves the use of a fluorinated phenol as a starting material. For the synthesis of this compound, a suitable precursor would be 2-fluoro-5-hydroxybenzoic acid or a related derivative. The benzofuran ring can then be constructed through various classical methods, such as the Perkin rearrangement or palladium-catalyzed cyclization reactions.

For instance, a fluorinated phenol can undergo O-alkylation with a suitable two-carbon unit, followed by an intramolecular cyclization. A prominent example is the reaction with an α-halo ketone or aldehyde, followed by cyclization to form the furan ring. Palladium-catalyzed methods, such as the coupling of a fluorinated o-iodophenol with a terminal alkyne, followed by intramolecular cyclization, represent a powerful and modular approach.

Table 2: Precursor-Based Fluorine Incorporation Strategies

Fluorinated PrecursorReaction PartnerKey Transformation
3-FluorophenolPropargyl alcoholSonogashira coupling and cyclization
2-Bromo-3-fluorophenolTerminal alkynePalladium-catalyzed annulation
2-Fluoro-5-hydroxybenzaldehydeDiethyl bromomalonatePerkin-Oglialoro reaction

These methods offer the advantage of regiochemical control, as the position of the fluorine atom is determined by the choice of the starting material.

Functionalization at Position 4 to Introduce the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the 4-position of the benzofuran ring is a critical step in the synthesis of the target molecule. This can be achieved either by direct carboxylation of a pre-formed 7-fluorobenzofuran or by the oxidation of a suitable precursor functional group at the 4-position.

Direct carboxylation of 7-fluorobenzofuran can be challenging due to the relative inertness of the C-H bond at the 4-position. However, directed metalation-carboxylation strategies can be employed. This involves the use of a directed metalating group (DMG) to selectively deprotonate the 4-position with a strong base, such as an organolithium reagent, followed by quenching the resulting organometallic intermediate with carbon dioxide. A suitable directing group at the 5-position could facilitate this transformation.

Alternatively, palladium-catalyzed carboxylation of a 4-halobenzofuran (e.g., 4-bromo-7-fluorobenzofuran) can be an effective method. This reaction is typically carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst, a phosphine ligand, and a base.

A more common and often more reliable method for introducing the carboxylic acid is through the oxidation of a precursor functional group at the 4-position. A variety of functional groups can serve as precursors to a carboxylic acid, including alkyl, formyl, or hydroxymethyl groups.

For instance, a 7-fluoro-4-methylbenzofuran can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The oxidation of a 4-formyl-7-fluorobenzofuran, which can be introduced via formylation reactions such as the Vilsmeier-Haack reaction on 7-fluorobenzofuran, can be achieved under milder conditions using reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).

A multi-step synthesis of benzofuran-4-carboxylic acid has been reported starting from 4-hydroxyindanone, which involves ozonolysis, oxidation, esterification, and aromatization. google.com A similar pathway could potentially be adapted for the synthesis of the 7-fluoro analogue.

Table 3: Methods for Introducing the Carboxylic Acid at Position 4

Starting MaterialReagentsMethod
7-Fluorobenzofurann-BuLi, then CO₂Directed metalation-carboxylation
4-Bromo-7-fluorobenzofuranPd catalyst, CO, alcoholPalladium-catalyzed carbonylation
7-Fluoro-4-methylbenzofuranKMnO₄Oxidation of an alkyl group
7-Fluoro-4-formylbenzofuranAg₂O or NaClO₂Oxidation of an aldehyde

One-Pot and Multicomponent Reaction Strategies for Expedited Synthesis

To streamline the synthesis of complex molecules like this compound, one-pot and multicomponent reactions (MCRs) are highly valuable. These strategies involve the sequential or simultaneous combination of multiple reaction steps in a single reaction vessel, which can significantly reduce reaction time, cost, and waste generation.

While a specific one-pot synthesis for this compound is not prominently reported, general methodologies for benzofuran synthesis can be adapted. For instance, a multicomponent reaction involving a fluorinated phenol, an aldehyde, and an activated alkyne could potentially assemble the core structure in a single step.

Palladium-catalyzed domino reactions are particularly well-suited for this purpose. A sequence involving a Sonogashira coupling of a fluorinated o-halophenol with a terminal alkyne, followed by an intramolecular cyclization and a subsequent carboxylation of a suitably positioned group in a one-pot fashion, represents a plausible and efficient route.

Stereochemical Control in Analogue Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where stereocenters are introduced on the furan ring or on substituents, requires methods for stereochemical control. Enantioselective synthesis of benzofuran derivatives is an active area of research.

For analogues bearing a chiral center at the 2-position, asymmetric cyclization reactions can be employed. This can be achieved using chiral catalysts, such as chiral phosphine ligands in palladium-catalyzed reactions or chiral Brønsted acids. An effective microwave-assisted route to 2-substituted benzofurans directly from carboxylic acids allows for the preparation of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization. organic-chemistry.org

The use of chiral auxiliaries attached to one of the starting materials can also direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched benzofuran derivative. For instance, an enantioselective synthesis of benzofuran-fused N-heterocycles has been achieved via a chiral squaramide-catalyzed [4 + 2] cyclization of azadienes with azlactones. acs.orgacs.org

Furthermore, enzymatic resolutions can be used to separate racemic mixtures of chiral benzofuran intermediates or final products, providing access to enantiomerically pure compounds. A divergent pathway for the catalytic asymmetric synthesis of skeletally different benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans has been developed, highlighting advanced strategies for creating complex chiral structures. nih.gov

Scalability and Process Optimization in Academic Synthesis

The transition of a synthetic route from a laboratory-bench scale to a larger, pilot-plant or kilogram-scale presents a unique set of challenges and considerations within an academic research setting. While the core chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, reagent addition, work-up procedures, and product isolation require significant optimization to ensure safety, efficiency, and reproducibility. This section explores the key aspects of scalability and process optimization relevant to the academic synthesis of this compound and its analogues, drawing upon established principles in process chemistry for related heterocyclic compounds.

Detailed academic studies focusing specifically on the gram- to kilogram-scale synthesis of this compound are not extensively reported in publicly available literature. However, general principles for scaling up the synthesis of substituted benzofurans, particularly those involving transition-metal-catalyzed reactions, provide a framework for understanding the potential challenges and optimization strategies.

Key Considerations for Scalable Synthesis in an Academic Environment:

Route Selection: The choice of synthetic route is paramount for scalability. A route that is efficient and high-yielding on a small scale may not be practical for larger quantities due to factors like the use of hazardous or expensive reagents, cryogenic conditions, or complex purification methods. For instance, palladium-catalyzed intramolecular cyclization reactions are often favored for their efficiency and functional group tolerance, making them potentially suitable for scale-up.

Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become critical. Solvents need to be chosen not only for their ability to facilitate the reaction but also for their ease of removal and potential for recycling. The use of highly toxic or environmentally persistent solvents is generally avoided.

Reaction Conditions Optimization:

Temperature Control: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant safety risks at a larger scale. Precise temperature control through the use of appropriate reactor systems with efficient heating and cooling capabilities is crucial.

Mixing and Agitation: Ensuring proper mixing becomes more challenging in larger reaction vessels. Inefficient agitation can lead to localized concentration gradients, affecting reaction rates and potentially leading to the formation of byproducts. The type and speed of the stirrer must be carefully selected.

Addition Rates: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to maintain a safe and consistent reaction temperature.

Work-up and Product Isolation: Procedures that are straightforward on a laboratory scale, such as extractions in a separatory funnel or purification by column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative methods like crystallization, precipitation, or filtration are often preferred for product isolation. The choice of solvent for crystallization is a critical parameter that needs to be optimized to maximize yield and purity.

Illustrative Data from Scalable Benzofuran Synthesis Analogues:

While specific data for this compound is limited, the following table provides a hypothetical representation of how reaction parameters might be optimized during a scale-up study for a related benzofuran synthesis, based on common academic practices.

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Optimized Pilot Scale
Starting Material 1.0 g100.0 g100.0 g
Solvent Volume 20 mL2.0 L1.5 L
Catalyst Loading 5 mol%5 mol%2.5 mol%
Reaction Temperature 80 °C80 °C (exotherm observed)70 °C (controlled addition)
Reaction Time 12 h18 h (incomplete conversion)16 h
Purification Method Column ChromatographyDirect CrystallizationOptimized Crystallization
Yield 85%65%80%
Purity >99%95%>99%

Detailed Research Findings from Analogue Studies:

Academic research on the scalable synthesis of related heterocyclic compounds often highlights the following findings:

Catalyst Efficiency and Loading: A key goal in process optimization is to reduce the loading of expensive transition metal catalysts without compromising reaction efficiency. Studies may involve screening different ligands or catalyst precursors to identify a more active system suitable for lower loadings on a larger scale.

Impurity Profiling: As the scale of a reaction increases, minor impurities that were insignificant at the laboratory scale can become major contaminants. Identifying the source of these impurities and modifying the reaction or work-up conditions to minimize their formation is a critical aspect of process optimization.

Crystallization Development: The development of a robust crystallization procedure is often the most critical step in ensuring high purity and ease of isolation for the final product. This involves screening various solvents and solvent mixtures, controlling the cooling rate, and potentially using seeding to induce crystallization.

Reactivity and Mechanistic Investigations of 7 Fluoro 1 Benzofuran 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position is a primary site for chemical modification, undergoing reactions typical of aromatic carboxylic acids.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amidation)

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the hydroxyl group. These reactions, known as nucleophilic acyl substitution, typically require activation of the carboxylic acid to enhance the leaving group ability of the -OH group.

Esterification: The reaction with alcohols to form esters proceeds efficiently in the presence of an acid catalyst or by prior conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, treatment with thionyl chloride (SOCl₂) would convert 7-fluoro-1-benzofuran-4-carboxylic acid to its highly reactive acyl chloride. This intermediate readily reacts with an alcohol, like methanol (B129727) or ethanol, to yield the corresponding methyl or ethyl ester.

Amidation: Similarly, the formation of amides requires overcoming the basicity of the amine nucleophile, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. This is often achieved using coupling reagents like dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group, facilitating attack by a primary or secondary amine to form the corresponding amide.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

Nucleophile Activating Agent Product
Methanol H₂SO₄ (catalyst) Methyl 7-fluoro-1-benzofuran-4-carboxylate
Ethylamine DCC N-ethyl-7-fluoro-1-benzofuran-4-carboxamide
Isopropanol SOCl₂ then Isopropanol Isopropyl 7-fluoro-1-benzofuran-4-carboxylate

Reduction to Alcohols

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (7-fluoro-1-benzofuran-4-yl)methanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxylate carbon.

Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are effective for this purpose. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, with an aldehyde as a non-isolable intermediate. Borane (BH₃) complexes, such as BH₃·THF, are also capable of reducing carboxylic acids and may offer different chemoselectivity profiles in more complex molecules. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Table 2: Reducing Agents for Carboxylic Acid Reduction

Reagent Reactivity with Carboxylic Acid Product
Lithium aluminum hydride (LiAlH₄) High (7-fluoro-1-benzofuran-4-yl)methanol
Borane-tetrahydrofuran (BH₃·THF) High (7-fluoro-1-benzofuran-4-yl)methanol
Sodium borohydride (NaBH₄) Low / Unreactive No reaction

Reactivity of the Fluorinated Benzofuran (B130515) Core

The aromatic core of the molecule can undergo substitution reactions, with the regiochemical outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The benzofuran ring system itself is generally more reactive towards electrophiles than benzene (B151609). researchgate.net Electrophilic attack on the furan (B31954) ring of benzofuran preferentially occurs at the 2-position due to the formation of a more stable carbocation intermediate that is stabilized by the adjacent oxygen atom and the fused benzene ring. pearson.comstackexchange.comechemi.com

However, in this compound, the furan ring is already substituted at the implied 2- and 3-positions by the furan structure itself, directing attention to the benzene portion of the molecule. The available positions for substitution are C5 and C6. The regioselectivity of an incoming electrophile is determined by the combined directing effects of the fluorine atom, the carboxylic acid group, and the fused furan ring.

Fluorine (at C7): As a halogen, fluorine is an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect. ulethbridge.ca It would direct incoming electrophiles to the C6 position (ortho) and C5 position (para, relative to the C7a-C7 bond).

Carboxylic Acid (at C4): This group is a strong deactivating group and a meta-director. ulethbridge.camdpi.com It would direct incoming electrophiles to the C6 position (meta).

Fused Furan Ring: The oxygen atom of the furan ring is an activating, ortho-, para-director. It would preferentially activate the C2 and C7a positions, and to a lesser extent, the C5 position.

Nucleophilic Aromatic Substitution with Fluorine as Leaving Group (if applicable)

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For SₙAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the potential leaving group is the fluorine atom at C7. The primary electron-withdrawing group is the carboxylic acid at C4. This group is meta to the fluorine atom. This meta-positioning does not provide the necessary stabilization for the negatively charged Meisenheimer complex intermediate that is characteristic of the SₙAr mechanism. Consequently, the fluorine atom is not significantly activated towards displacement by common nucleophiles under standard SₙAr conditions. The reaction is considered not applicable or would require specialized and harsh conditions to proceed.

Dearomatization Reactions (e.g., Fluoroaroylation)

The dearomatization of benzofurans represents a powerful strategy for synthesizing functionalized 2,3-dihydrobenzofurans, which are core motifs in numerous biologically active compounds. nih.govacs.org One notable dearomatization reaction is the 2,3-fluoroaroylation, which introduces both an aroyl group and a fluorine atom across the 2- and 3-positions of the benzofuran ring. acs.orgnih.gov This transformation can be achieved through a cooperative catalysis system involving an N-heterocyclic carbene (NHC) and a photoredox catalyst. acs.org

In this process, aroyl fluorides serve as bifunctional reagents, providing both the aroyl moiety and the fluoride anion. nih.gov The reaction proceeds under mild photocatalytic conditions and demonstrates a broad substrate scope and high functional group tolerance, affording 3-aroyl-2-fluoro-2,3-dihydrobenzofurans in moderate to good yields with high diastereoselectivity. acs.orgnih.gov

While the general methodology for fluoroaroylation of benzofurans is well-established, specific studies detailing the reactivity of this compound in this context are not extensively documented. However, the influence of its substituents can be predicted. The electron-withdrawing nature of both the fluorine atom at the 7-position and the carboxylic acid at the 4-position would decrease the electron density of the benzofuran ring system. This may impact the initial oxidation of the benzofuran to its radical cation, a key step in the proposed mechanism. Research on other substituted benzofurans has shown that electron-donating and electron-withdrawing groups on the ring can influence reaction yields. For instance, C5-substituted benzofurans with methyl and amide groups have been shown to undergo dearomatizing fluoroaroylation in moderate yields. nih.gov

Table 1: Substrate Scope of Dearomatizing Fluoroaroylation of Various Benzofurans

Benzofuran SubstrateSubstituent PositionYield (%)Diastereomeric Ratio (d.r.)
3-methylbenzofuranC3--
Methyl-substituted benzofuranC5318:1
Amide-substituted benzofuranC54215:1
5-bromo derivativeC530-
Disubstituted (3,4-dimethyl)C3, C485-

Data derived from studies on general benzofuran fluoroaroylation. nih.govacs.org

Transition-Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions at the Benzofuran Ring)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The benzofuran scaffold is amenable to various cross-coupling reactions, which are critical for the synthesis of complex derivatives. acs.orgnih.gov Halogen-substituted benzofurans are particularly important substrates for these transformations. researchgate.net

For this compound, several positions on the ring could potentially engage in transition-metal-catalyzed reactions. The C-H bonds, particularly those ortho to the fluorine atom, could be targets for C-H functionalization reactions. acs.org The fluorine atom itself can direct ortho-metalation. Furthermore, the carboxylic acid group could be converted into other functionalities, such as a triflate or halide, to serve as a handle for cross-coupling reactions like the Suzuki-Miyaura, Hiyama, or Negishi couplings. nih.govacs.orgnih.gov

The electronic properties of the substituents would play a crucial role. The 7-fluoro group is strongly electron-withdrawing, which can influence the reactivity of adjacent C-H bonds. The 4-carboxylic acid group is also electron-withdrawing and can coordinate to the metal center, potentially directing the catalytic reaction. Palladium- and nickel-based catalysts are commonly employed for such transformations involving benzofuran derivatives. acs.orguni-muenchen.de For instance, the Suzuki-Miyaura coupling has been used to synthesize benzofuran derivatives by reacting arylboronic acids with functionalized benzofurans in the presence of a palladium catalyst. nih.gov

Acid-Base Properties and Protonation Equilibria in Reaction Systems

The acid-base properties of this compound are primarily dictated by its two key functional groups: the carboxylic acid and the furan oxygen.

Carboxylic Acid Group: The -COOH group at the 4-position is the principal acidic site. It will readily deprotonate in the presence of a base to form the corresponding carboxylate anion. The acidity of this group is enhanced by the electron-withdrawing inductive effect of the fluorine atom at the 7-position. This effect stabilizes the conjugate base (carboxylate), thereby lowering the pKa of the carboxylic acid compared to its non-fluorinated analog, 1-benzofuran-4-carboxylic acid.

Furan Oxygen: The oxygen atom within the furan ring possesses lone pairs of electrons and can act as a Lewis base, albeit a very weak one. Protonation of this oxygen is generally unfavorable as it would disrupt the aromaticity of the furan ring. Significant protonation would only occur in very strong acidic media.

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Dearomatizing Fluoroaroylation: The dearomatizing fluoroaroylation of benzofurans proceeds via a synergistic dual catalytic cycle involving an N-heterocyclic carbene (NHC) and a photoredox catalyst. nih.govacs.org

NHC Catalysis Cycle: An aroyl fluoride reacts with the NHC catalyst to form an aroyl azolium ion. This intermediate is reduced via single-electron transfer (SET) from the excited photocatalyst to generate a neutral ketyl radical. acs.org

Photoredox Catalysis Cycle: Concurrently, the benzofuran substrate is oxidized by the photocatalyst, also via SET, to produce a benzofuran radical cation. nih.govacs.org

Radical-Radical Coupling: The highly reactive benzofuran radical cation and the neutral ketyl radical undergo a rapid radical/radical cross-coupling. This key step forms a new C-C bond and generates an oxocarbenium ion intermediate. nih.govacs.org

Fluoride Trapping: The oxocarbenium ion is then trapped by the fluoride anion (F-), which was released during the formation of the aroyl azolium ion. This nucleophilic attack establishes the C-F bond. Subsequent fragmentation of the NHC catalyst regenerates the catalyst and yields the final 3-aroyl-2-fluoro-2,3-dihydrobenzofuran product. nih.govacs.org

This proposed mechanism is supported by the observation that the fluoride anion, being a poor nucleophile and present in low concentration, is unlikely to trap the benzofuran radical cation directly; the radical-radical coupling is considered to be a much faster process. nih.gov

General Mechanism of Transition-Metal-Catalyzed Cross-Coupling: Cross-coupling reactions, such as the Suzuki or Negishi reactions, generally follow a well-established catalytic cycle involving a transition metal, typically palladium or nickel. acs.org

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) reacts with an organic electrophile (e.g., a halogenated or triflated benzofuran), inserting the metal into the carbon-heteroatom bond. This forms a higher-valent organometallic intermediate (e.g., Pd(II)). acs.org

Transmetalation: A second organic component, in the form of an organometallic reagent (e.g., an organoboron or organozinc compound), transfers its organic group to the metal center, displacing the halide or other leaving group. This step forms a diorganometallic complex. acs.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. acs.org

The specific ligands on the metal, the nature of the base, and the solvent all play critical roles in modulating the efficiency and selectivity of these steps.

Computational and Theoretical Studies on 7 Fluoro 1 Benzofuran 4 Carboxylic Acid

Quantum Mechanical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular structure and electronic properties of benzofuran (B130515) derivatives. jetir.orgresearchgate.net These calculations are used to determine the ground-state optimized geometry by finding the lowest energy conformation of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

For benzofuran carboxylic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a high degree of accuracy. nih.govresearchgate.net Such studies on related molecules, like 7-methoxy-benzofuran-2-carboxylic acid, have shown excellent correlation between calculated and experimental data. jetir.org The calculations can identify the strongest and weakest bonds within the molecule; for instance, in a methoxy-substituted benzofuran carboxylic acid, the O-H bond in the carboxylic group was found to be the strongest, while the bond connecting the carboxylic group to the furan (B31954) ring was the weakest. jetir.org

Molecular Electrostatic Potential (MEP) maps are another product of these calculations. They visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP) Note: The following data is representative of a typical benzofuran carboxylic acid structure and is included for illustrative purposes, as specific data for 7-fluoro-1-benzofuran-4-carboxylic acid is not available.

ParameterBond Length (Å)ParameterBond Angle (°)
C-F1.35C-C-F119.5
C=O1.21O=C-O123.0
C-O (acid)1.36C-O-H106.5
O-H0.97C-C-C (benzene)120.0
C-C (ring)1.40C-O-C (furan)105.0

Molecular Orbital Analysis (e.g., HOMO/LUMO Energetics) for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. jetir.orgresearchgate.net Computational studies on various benzofuran carboxylic acids have successfully calculated these values, providing insight into their reactivity profiles. jetir.orgresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including ionization potential, electron affinity, chemical potential, global hardness, and the electrophilicity index. researchgate.net These descriptors help quantify the molecule's reactivity and are instrumental in interpreting potential reaction pathways. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties Note: This table presents typical calculated values for a benzofuran carboxylic acid derivative based on published studies on related compounds researchgate.net and serves as an example.

PropertySymbolValue (eV)
HOMO EnergyEHOMO-6.367
LUMO EnergyELUMO-1.632
HOMO-LUMO GapΔE4.735
Ionization PotentialI6.367
Electron AffinityA1.632
Global Hardnessη2.367
Electrophilicity Indexω3.374

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the benzofuran ring. The C-C bond connecting the carboxylic group to the ring allows for rotation, potentially leading to different stable conformers. For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton, which can exist in a syn or anti arrangement relative to the carbonyl oxygen.

In the solid state, carboxylic acids frequently form strong intermolecular hydrogen bonds, leading to the creation of centrosymmetric dimers. researchgate.net Computational studies on 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid have investigated these dimeric structures, analyzing the weak intermolecular interactions that provide stability. nih.gov For this compound, similar hydrogen bonding between the carboxylic acid groups of two molecules would be the dominant intermolecular interaction.

Furthermore, the presence of the fluorine atom introduces the possibility of other non-covalent interactions. Halogen bonding, where the electrophilic region of the fluorine atom interacts with a nucleophile, could play a role in stabilizing specific crystal packing arrangements or molecular conformations. mdpi.com The planarity of the benzofuran ring system also facilitates π-π stacking interactions between molecules. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

For example, the synthesis of benzofurans often involves transition-metal-catalyzed reactions, such as those employing palladium and copper catalysts. acs.org Theoretical studies can model the entire catalytic cycle, including steps like oxidative addition, reductive elimination, and intramolecular cyclization. By calculating the energy of intermediates and transition states, researchers can determine the most favorable reaction pathway and understand the role of catalysts, ligands, and solvents in the reaction. acs.org DFT calculations have been used to study the mechanism of antioxidant activity in benzofuran-stilbene hybrids, identifying whether a reaction proceeds via hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) based on the solvent environment. rsc.org

Structure-Property Relationship Studies within Fluorinated Benzofuran Systems

The incorporation of fluorine into a molecular structure is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. researchgate.net Structure-property relationship (SPR) studies, both experimental and computational, help to rationalize these effects.

The high electronegativity of the fluorine atom in this compound is expected to have several consequences. It can increase the acidity (lower the pKa) of the carboxylic acid group through inductive electron withdrawal. researchgate.net Fluorine substitution also influences lipophilicity, which in turn affects a molecule's permeability and distribution in biological systems. nih.gov

Applications As a Synthetic Synthon and Molecular Scaffold in Advanced Chemical Research

Building Block for Complex Heterocyclic Structures and Fused Ring Systems

The 7-fluoro-1-benzofuran-4-carboxylic acid molecule serves as a fundamental building block for the synthesis of more elaborate heterocyclic and fused-ring systems. The benzofuran (B130515) nucleus itself is a target of many synthetic strategies, including intramolecular cyclizations and transition-metal-catalyzed transformations. nih.govmdpi.com Chemists can leverage the existing scaffold of this compound to build additional rings or attach complex side chains.

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, which can then participate in a wide range of coupling reactions to form larger molecules. latrobe.edu.au For instance, the carboxylic acid can be used in cyclization reactions to form new fused rings, expanding the heterocyclic system. nih.gov The fluorine atom, while often retained for its electronic properties, can also influence the reactivity of the benzene (B151609) portion of the scaffold, guiding further substitutions or participating in specific types of coupling chemistry.

Table 1: Synthetic Strategies Utilizing the Benzofuran Scaffold

Synthetic Strategy Description Potential Outcome with this compound
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Heck, or Sonogashira coupling can be used to attach aryl, vinyl, or alkynyl groups to the benzofuran core, often after converting a position to a halide or triflate. acs.org Formation of complex biaryl systems or extended conjugated molecules by modifying the benzene ring.
Intramolecular Cyclization The carboxylic acid group can be reacted with a suitably positioned functional group on a side chain to form a new ring fused to the benzofuran scaffold. nih.gov Creation of novel polycyclic heterocyclic systems with potential biological or material properties.
Amide Bond Formation followed by Cyclization The carboxylic acid is first converted to an amide, and the attached substituent then participates in a cyclization reaction back onto the benzofuran ring. Access to a diverse range of nitrogen-containing fused heterocyclic structures.
Directed C–H Functionalization Using the carboxylic acid (or a derivative) as a directing group, C-H bonds at adjacent positions (e.g., the 5-position) can be selectively functionalized with new groups. mdpi.comchemrxiv.org Precise and efficient installation of substituents to build molecular complexity without pre-functionalization.

Precursor in Medicinal Chemistry for Rational Ligand and Scaffold Design (Focus on chemical synthesis and structural modification)

In medicinal chemistry, the design and synthesis of novel compounds with potential therapeutic activity is a primary goal. nih.gov this compound is an attractive starting point for such endeavors due to the established biological relevance of the benzofuran core in antimicrobial, antitumor, and anti-inflammatory agents. scienceopen.comnih.govrsc.org Its value lies in its role as a scaffold that can be systematically and synthetically modified to explore interactions with biological targets.

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for biological screening. The chemical reactivity of the carboxylic acid group makes this compound an ideal substrate for this approach. Through standard amide or ester coupling reactions, a single starting material can be combined with a diverse set of amines or alcohols to produce a library of thousands of distinct molecules. latrobe.edu.au This allows medicinal chemists to efficiently explore the "structural space" around the core scaffold, identifying key structural features that may lead to enhanced biological activity. For example, creating a library of amides can probe how different substituents interact with a target protein's binding pocket.

Table 2: Example of a Combinatorial Approach

Reaction Reagent Class Resulting Functional Group Purpose of Variation
Amidation Primary & Secondary Amines (R-NH2, R2NH) Amide (-CONH-R, -CONR2) Introduce a wide variety of substituents (alkyl, aryl, heterocyclic) to explore different sizes, shapes, and hydrogen bonding patterns.
Esterification Alcohols (R-OH) Ester (-COO-R) Modify polarity and steric properties; esters can also act as pro-drugs.
Reduction Reducing Agents (e.g., LiAlH4) Benzyl Alcohol (-CH2OH) Removes the carbonyl, providing a different geometry and hydrogen bond donor capability.
Coupling to Amino Acids Protected Amino Acids Peptide-like Linkage Introduce biocompatible moieties with specific chirality and functionality.

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov The replacement of one functional group with a bioisostere is a common strategy in medicinal chemistry to improve a drug candidate's properties, such as potency, selectivity, metabolic stability, or bioavailability. nih.govnih.gov

From a synthetic perspective, this compound is a valuable precursor for creating molecules with bioisosteric replacements for the carboxylic acid moiety. While the carboxylic acid is often crucial for binding to a biological target, it can also lead to poor membrane permeability and rapid metabolism. nih.gov Synthetic chemists can replace the carboxylic acid with known bioisosteres such as tetrazoles, hydroxamic acids, or certain acidic heterocycles. nih.gov The fluorine atom itself is a classic bioisostere for a hydrogen atom; its inclusion can block metabolic oxidation at that position and alter the acidity of nearby protons without significantly increasing the molecule's size. u-tokyo.ac.jp

Table 3: Synthetic Targets for Carboxylic Acid Bioisosteres

Bioisostere General Structure Key Synthetic Precursor from the Scaffold Synthetic Advantage
Tetrazole R-CN4H Nitrile (-CN) The carboxylic acid can be converted to a primary amide and then dehydrated to the nitrile, which undergoes cyclization with an azide (B81097) source.
Hydroxamic Acid R-CONHOH Activated Ester or Acid Chloride The activated carboxylic acid derivative reacts readily with hydroxylamine.
Acylsulfonamide R-CONHSO2R' Carboxylic Acid Direct coupling with a sulfonamide (R'-SO2NH2).
Thiazolidinedione Heterocyclic ring Activated Carboxylic Acid Used in multi-step sequences to build the heterocyclic ring system attached to the benzofuran core. nih.gov

Role in Materials Science (e.g., Organic Electronics, Optoelectronic Devices)

The application of benzofuran derivatives extends beyond biology into the realm of materials science. aaronchem.comnih.gov The fused aromatic ring system provides rigidity and facilitates π-electron delocalization, properties that are essential for organic electronic materials. Derivatives of this compound can be synthesized to create novel materials for applications in organic electronics and sensor technology.

Many conjugated organic molecules, including benzofurans, exhibit fluorescence. This property can be harnessed to create chemosensors, which are molecules designed to signal the presence of a specific analyte (e.g., a metal ion, anion, or sugar) through a change in their optical properties, such as fluorescence intensity or color. mdpi.com

The this compound scaffold can serve as the core fluorophore. The carboxylic acid group provides a convenient attachment point for a "receptor" unit—a chemical moiety designed to selectively bind to the target analyte. mdpi.com Upon binding, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence. The fluorine atom can help tune the photophysical properties (e.g., emission wavelength and quantum yield) of the core fluorophore.

Benzofuran-based compounds are actively being investigated for their potential use in organic photovoltaic (OPV) devices (solar cells) and organic field-effect transistors (OFETs). acs.orgbohrium.com In these applications, the ability of the organic material to transport charge (electrons or holes) is critical. The planar, electron-rich benzofuran structure is conducive to the intermolecular stacking required for efficient charge transport.

Synthetic modification of the this compound scaffold allows for the fine-tuning of its electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For example, by converting the carboxylic acid into various electron-donating or electron-accepting groups, chemists can design molecules specifically for use as donor or acceptor materials in OPVs or as the semiconducting channel in OFETs. The strong electron-withdrawing nature of the fluorine atom is a key tool for lowering the energy levels of the molecular orbitals, a common strategy in the design of high-performance organic electronic materials. acs.org

Utility in Catalysis and Ligand Development for Metal-Catalyzed Reactions

The unique structural and electronic properties of this compound position it as a promising, albeit underexplored, candidate for applications in catalysis and ligand development. The benzofuran scaffold itself is a recurring motif in a variety of biologically active compounds and functional materials, and its derivatives are increasingly being investigated for their utility in synthetic chemistry. nih.govthieme.dersc.org The introduction of a fluorine atom and a carboxylic acid group at specific positions on this scaffold can significantly modulate its electronic and coordination properties, making it an attractive building block for the design of novel ligands for metal-catalyzed reactions.

While direct catalytic applications of this compound are not extensively documented in the current literature, the broader class of benzofuran derivatives has been employed in various metal-catalyzed transformations. researchgate.netacs.org For instance, palladium-catalyzed reactions are commonly used for the synthesis of functionalized benzofurans. nih.govacs.org The insights gained from these synthetic studies can be extrapolated to envision the potential of this compound as a ligand. The fluorinated benzofuran core could be further functionalized to introduce other coordinating groups, leading to the development of bidentate or multidentate ligands with tailored steric and electronic properties.

The presence of the fluorine atom can also impart unique characteristics to the corresponding metal complexes. Fluorinated ligands have been shown to enhance the stability, solubility, and catalytic activity of metal complexes in various reactions. nih.govrsc.org The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the secondary coordination sphere of the metal catalyst and thereby modulate its selectivity and efficiency.

Below is a table summarizing the potential coordination modes and effects of the key functional groups in this compound when utilized as a ligand in metal-catalyzed reactions.

Functional GroupPositionPotential Coordination ModesPotential Effects on Metal Complex
Carboxylic Acid4Monodentate, Bidentate (chelating or bridging)Primary binding site for the metal ion; influences the geometry and stability of the complex.
Furan (B31954) Oxygen1Weak coordinationMay participate in chelation, enhancing complex stability.
Fluorine7Non-covalent interactions (e.g., hydrogen bonding, halogen bonding)Modulates electronic properties of the ligand, influences the secondary coordination sphere, and can enhance catalyst stability and selectivity.

Derivatization for Supramolecular Chemistry Applications

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique structural features of this compound make it an intriguing building block for the construction of novel supramolecular assemblies. The planar benzofuran core, the strategically placed fluorine atom, and the versatile carboxylic acid group all contribute to its potential for forming well-defined, higher-order structures through self-assembly or host-guest interactions.

The carboxylic acid group is a well-established functional group for directing supramolecular assembly through the formation of robust and directional hydrogen bonds. Carboxylic acids can form dimeric structures or extended one-, two-, or three-dimensional networks. The derivatization of the carboxylic acid into esters or amides provides further opportunities to introduce additional functional groups capable of engaging in a variety of non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and further hydrogen bonding.

The planar and aromatic nature of the benzofuran scaffold itself promotes π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules. By derivatizing this compound with other aromatic moieties, it is possible to create molecules with extended π-systems that are pre-disposed to form ordered columnar or lamellar structures.

The combination of a hydrogen-bonding carboxylic acid, a π-stacking benzofuran core, and a fluorine atom capable of participating in specific intermolecular interactions provides a powerful toolkit for the rational design of complex supramolecular structures. While specific examples of supramolecular assemblies based on this compound are not yet prevalent in the literature, the principles of supramolecular chemistry suggest a high potential for this compound and its derivatives in the creation of novel functional materials, such as liquid crystals, gels, and porous solids.

The following table outlines potential derivatization strategies for this compound and the resulting impact on its supramolecular behavior.

Derivatization StrategyTarget Functional GroupPotential Non-Covalent InteractionsPotential Supramolecular Architectures
Esterification/AmidationCarboxylic AcidHydrogen bonding, π-π stacking, dipole-dipole interactions1D chains, 2D sheets, liquid crystals
Introduction of Aromatic GroupsBenzofuran Coreπ-π stacking, halogen bondingColumnar stacks, host-guest complexes
Functionalization with Long Alkyl ChainsCarboxylic Acid or Benzofuran CoreVan der Waals forces, fluorous interactionsMicelles, vesicles, gels

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination of Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 7-fluoro-1-benzofuran-4-carboxylic acid (molecular formula C₉H₅FO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Typically performed using techniques like Electrospray Ionization (ESI), HRMS provides a mass measurement accurate to within a few parts per million (ppm). In negative ion mode (ESI-), the molecule would be detected as the deprotonated ion [M-H]⁻.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass
C₉H₅FO₃ [M+H]⁺ 181.0295
C₉H₄FO₃ [M-H]⁻ 179.0150

Experimental verification of these masses confirms the molecular formula and rules out alternative compositions, providing a high degree of confidence in the identity of the synthesized compound and its intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10–12 ppm). libretexts.org Protons on the aromatic and furan (B31954) rings will resonate in the aromatic region (δ 7.0–8.5 ppm), with their exact shifts and splitting patterns (coupling constants, J) determined by their position relative to the fluorine, carboxylic acid, and oxygen heteroatom.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing around δ 160-180 ppm. libretexts.org The carbon atoms of the benzofuran (B130515) ring system will appear between δ 100-160 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), which is a definitive diagnostic feature. mdpi.com

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. nih.govmdpi.com For this compound, a single resonance would be observed. The chemical shift of this signal and its coupling to nearby protons (JH-F) are highly informative for confirming the fluorine's position on the aromatic ring. capes.gov.br

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ ppm) Notes
¹H (COOH) 10.0 - 12.0 Broad singlet, disappears on D₂O exchange. libretexts.org
¹H (Aromatic/Furan) 7.0 - 8.5 Complex multiplets due to H-H and H-F coupling.
¹³C (C=O) 165 - 175 Quaternary carbon of the carboxylic acid.
¹³C (Aromatic/Furan) 100 - 160 C-F carbon will show a large ¹JC-F coupling (~240-250 Hz). mdpi.com

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is used to map out the proton connectivity within the benzene (B151609) and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for identifying the connectivity between different fragments of the molecule, such as linking the carboxylic acid group to the C4 position of the benzofuran ring and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of their bonding. For a planar molecule like this, NOESY helps to confirm the proximity of protons on the ring system, such as the proton at position 5 relative to the one at position 3.

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Packing

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional coordinates of every atom. For this compound, this analysis would confirm the planarity of the benzofuran ring system. researchgate.netresearchgate.net

Crucially, it would also reveal the details of intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form strong intermolecular hydrogen bonds, creating centrosymmetric dimers in the crystal lattice. researchgate.net The analysis would also detail other interactions, such as π-π stacking between the aromatic rings and potential C-H···F or C-H···O interactions, which influence the material's bulk properties. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules and is excellent for identifying functional groups. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad and strong O-H stretching band would appear from approximately 2500 to 3300 cm⁻¹. spectroscopyonline.com A sharp and intense carbonyl (C=O) stretching band would be observed around 1680-1710 cm⁻¹ due to conjugation with the aromatic system. spectroscopyonline.com Other key peaks include the C-O stretch and O-H bend of the acid, aromatic C-H stretches, and a C-F stretching vibration. niscpr.res.injyoungpharm.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations often give strong, sharp signals, providing a clear fingerprint of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch 2500 - 3300 Strong, Very Broad
C-H (Aromatic) Stretch 3000 - 3100 Medium, Sharp
C=O (Carboxylic Acid) Stretch 1680 - 1710 Strong, Sharp
C=C (Aromatic) Stretch 1450 - 1600 Medium to Strong
C-O (Carboxylic Acid) Stretch 1210 - 1320 Strong
C-F (Aromatic) Stretch 1000 - 1100 Strong

Circular Dichroism (CD) Spectroscopy for Chiral Benzofuran Derivatives and Protein Interaction Studies (as a spectroscopic technique)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is used exclusively for the analysis of chiral molecules. While this compound itself is achiral and therefore CD-inactive, this technique is highly relevant for the broader class of benzofuran derivatives.

Should a chiral center be introduced into the molecule (for example, in a side chain), CD spectroscopy would be a powerful tool for determining its absolute configuration and optical purity. rsc.orgorganic-chemistry.org Furthermore, CD spectroscopy is widely used to study the interactions between small molecules and large, chiral biomacromolecules like proteins. nih.gov By monitoring changes in the CD spectrum of a protein (such as bovine serum albumin) upon the addition of a benzofuran derivative, researchers can gain insights into binding events and conformational changes induced in the protein structure. nih.gov

Advanced Chromatographic and Separation Techniques for Purity and Isomer Separation

In the research and synthesis of complex organic molecules such as this compound, advanced chromatographic and separation techniques are of paramount importance. These methods are essential for verifying the purity of synthesized batches, identifying and quantifying process-related impurities, and resolving challenging separations of closely related isomers. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) represent the cornerstone of modern analytical chemistry in this regard, providing the high resolution, speed, and sensitivity required for rigorous chemical characterization.

Purity assessment is a critical step in chemical synthesis. Reversed-phase HPLC is the most common technique employed for this purpose. For benzofuran derivatives, a standard approach involves using a C18 stationary phase with a mobile phase consisting of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. A method developed for a related benzofuran compound utilized a C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v) adjusted to pH 5.8, demonstrating the successful elution and quantification of the target compound. derpharmachemica.com The inclusion of acidic modifiers such as formic acid or trifluoroacetic acid in the mobile phase is also a common practice to ensure sharp, symmetrical peak shapes for acidic analytes like carboxylic acids.

The separation of positional isomers, which can arise during fluorination or other substitution reactions in the synthesis of this compound, often requires more specialized approaches. Due to their nearly identical physical properties, these isomers can be difficult to separate using standard C18 columns. nih.gov Fluorinated stationary phases, such as those based on pentafluorophenyl (PFP) chemistry, can offer alternative selectivity for halogenated and aromatic compounds. chromatographyonline.comresearchgate.net These phases can exploit dipole-dipole, π-π, and ion-exchange interactions differently than traditional alkyl phases, often enabling the resolution of previously co-eluting isomers. chromatographyonline.comresearchgate.net A UPLC method utilizing a PFP column with a methanol (B129727) and aqueous ammonium (B1175870) acetate (B1210297) gradient has been shown to be effective in separating numerous perfluorinated compounds, including their branched isomers, demonstrating the utility of this approach. chromatographyonline.com

When the target molecule or its derivatives are chiral, separation of the enantiomers is crucial, as they can exhibit different pharmacological activities. Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comfagg.be Chiral SFC typically employs a chiral stationary phase (CSP), often based on polysaccharide derivatives, with a mobile phase of supercritical carbon dioxide and an alcohol co-solvent, such as methanol or ethanol. chromatographyonline.comafmps.be The technique is known for providing fast and efficient enantioseparations. afmps.be Chiral crown ether-based CSPs have also been successfully used in liquid chromatography for the enantiomeric separation of related compounds like 1-(benzofuran-2-yl)alkylamines. researchgate.net

The following tables provide representative, research-informed examples of chromatographic methods that could be applied to the analysis of this compound and its derivatives.

Table 1: Representative RP-HPLC Method for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C
Typical Retention Time ~10.2 min
Typical Purity >99%

Table 2: Representative UPLC Method for Positional Isomer Separation

ParameterValue
Column Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.9 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient 30% B to 70% B over 8 min
Flow Rate 0.4 mL/min
Detection UV at 260 nm
Column Temperature 40 °C
Compound Retention Time (min)
This compound5.5
5-fluoro-1-benzofuran-4-carboxylic acid5.9
Resolution (Rs) >2.0

Table 3: Representative Chiral SFC Method for a Racemic Derivative

ParameterValue
Column Polysaccharide-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (75:25 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 260 nm
Column Temperature 35 °C
Compound Retention Time (min)
Enantiomer 14.1
Enantiomer 25.3
Selectivity (α) 1.35

Future Directions and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Strategies for Fluorinated Benzofurans

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable methods for synthesizing complex molecules like fluorinated benzofurans. Future research will prioritize minimizing environmental impact by focusing on atom economy, reducing hazardous waste, and utilizing renewable resources.

Key strategies include:

Transition-Metal-Free Catalysis: Moving away from heavy metal catalysts, researchers are exploring base-catalyzed condensations and other metal-free approaches to construct the benzofuran (B130515) ring. nih.gov These methods often involve milder reaction conditions and reduce the risk of toxic metal contamination in the final products.

C-H Activation: Direct C-H bond activation and functionalization are emerging as powerful, atom-economical strategies. nih.gov This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process and reducing waste.

Bio-based Starting Materials: The use of renewable feedstocks, such as furfural (B47365) derived from plant biomass, is a promising avenue for the sustainable production of the furan (B31954) component of the benzofuran scaffold. nih.gov

Eco-Friendly Reaction Media: Exploring reactions in water or using greener catalysts like Zirconium chloride are part of the push towards more environmentally benign synthetic protocols. researchgate.net

Table 1: Emerging Sustainable Synthetic Approaches for Benzofurans

Synthetic StrategyDescriptionKey AdvantagesReference
Transition-Metal-Free SynthesisUtilizes base-catalyzed or other non-metal-mediated reactions to form the benzofuran core.Avoids toxic heavy metals, often milder conditions. nih.gov
C-H Bond ActivationDirectly functionalizes C-H bonds, eliminating the need for pre-functionalized substrates.High atom economy, reduced synthetic steps, less waste. nih.gov
Use of Bio-derived FuransEmploys furanic compounds sourced from renewable biomass as starting materials.Reduces reliance on fossil fuels, enhances sustainability. nih.gov
Greener CatalystsInvolves catalysts like Zirconium chloride that are more environmentally friendly.Lower toxicity and environmental impact compared to traditional catalysts. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations of the Scaffold

The unique electronic nature of the fluorinated benzofuran scaffold invites the exploration of new chemical reactions and molecular rearrangements. Future work will likely focus on leveraging the fluorine substituent to control reactivity and enable the synthesis of previously inaccessible molecular architectures.

Promising areas of research include:

Charge-Accelerated Rearrangements: The formation of charged intermediates can trigger substituent migrations, allowing for the synthesis of highly substituted benzofurans from readily available starting materials. tus.ac.jp This novel method provides a modular way to create diverse and complex benzofuran structures.

Tandem Reactions: The development of one-pot tandem reactions, such as a SNAr-cyclocondensation strategy, allows for the rapid construction of complex fluorinated heterocycles. nih.gov

Metathesis Reactions: Olefin metathesis offers a powerful tool for transforming benzofuran derivatives into more complex structures, including functionalized cyclopentane-fused systems. beilstein-journals.org

Photochemical Reactions: Light-induced reactions provide a unique avenue for functionalizing the benzofuran ring, potentially leading to the creation of intricate polycyclic systems. numberanalytics.com

Integration into Advanced Functional Materials

The distinct properties of fluorinated compounds—such as high thermal stability, hydrophobicity, and unique electronic characteristics—make the 7-fluoro-1-benzofuran-4-carboxylic acid scaffold a prime candidate for incorporation into advanced materials.

Future applications are envisioned in:

Organic Electronics: Fluorination is a key strategy for developing n-type or ambipolar semiconducting materials for organic field-effect transistors (OFETs) and photovoltaics (PVs). researchgate.netrsc.org The electron-withdrawing nature of fluorine lowers HOMO and LUMO energy levels, facilitating electron injection and improving material stability. rsc.org

Fluorinated Polymers: Incorporating the fluorinated benzofuran motif into polymers can create materials with specialized properties, such as enhanced water-proofing, chemical resistance, and low surface energy, useful for coatings and membranes. man.ac.uk

Hybrid Organic-Inorganic Materials: Sol-gel processes allow for the creation of hybrid materials that merge the properties of organic compounds with ceramics. psu.edu Fluorinated benzofuran precursors could be used to create novel xerogels or aerogels with tailored porosity, hydrophobicity, and a low refractive index. psu.edu

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The true potential of the this compound scaffold will be realized through collaborations that bridge organic chemistry with other scientific fields.

Chemical Biology: The benzofuran core is a "privileged scaffold" found in numerous bioactive natural products and pharmaceuticals. niscpr.res.innih.gov The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov Future research will focus on designing fluorinated benzofuran derivatives as targeted anti-inflammatory and anticancer agents, leveraging their ability to modulate biological pathways. mdpi.comnih.gov

Materials Science: The intersection with materials science will drive the creation of novel functional materials. numberanalytics.com For example, modifying graphene with fluorinated benzofuran moieties could alter its electronic properties for advanced sensor or nanoelectronic applications. man.ac.uk The self-assembly properties of fluorinated molecules, which tend to segregate from non-fluorinated components, can be exploited to create highly ordered supramolecular structures. rsc.orgpsu.edu

Predictive Modeling and Machine Learning in Benzofuran Chemistry

As the complexity of benzofuran derivatives grows, computational tools are becoming indispensable for predicting their properties and guiding synthetic efforts.

Quantum Mechanics (QM) Modeling: QM calculations can provide deep insights into reaction mechanisms, helping to predict regioselectivity in cyclization reactions and rationalize unexpected experimental outcomes. wuxiapptec.com This predictive power can save significant time and resources in the lab.

Machine Learning (ML) for QSAR: Machine learning algorithms are being trained on datasets of known compounds to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the biological activity of novel, unsynthesized benzofuran derivatives, allowing chemists to prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov

Molecular Docking: Computational docking studies are used to predict how benzofuran-based molecules will bind to biological targets like enzymes or receptors. This helps in the rational design of more potent and selective inhibitors for therapeutic applications. nih.gov

Synthesis of Complex Natural Product Analogues Containing the Fluorinated Benzofuran Core

Many biologically active natural products feature a benzofuran core. nih.govrsc.org The strategic introduction of a fluorinated benzofuran moiety into these structures is a compelling strategy for creating novel analogues with potentially enhanced therapeutic properties.

Future directions include:

Improving Pharmacokinetic Properties: Replacing a specific ring or substituent in a natural product with a fluorinated benzofuran could improve its drug-like properties, such as oral bioavailability and metabolic half-life.

Modulating Bioactivity: The fluorine atom can alter the electronic profile of a molecule, potentially leading to enhanced or novel biological activities compared to the parent natural product. nih.gov

Total Synthesis: The development of robust synthetic routes to complex, polycyclic natural products containing the benzofuran scaffold remains a significant goal, providing access to rare compounds and enabling the creation of diverse analogue libraries for biological screening. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-fluoro-1-benzofuran-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including fluorination at the 7-position of the benzofuran scaffold and subsequent carboxylation at the 4-position. Key steps include:

  • Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions to minimize side reactions.
  • Carboxylation : Employ transition metal-catalyzed carbonylation (e.g., Pd-catalyzed CO insertion) or hydrolysis of nitrile intermediates.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Validate purity using HPLC and NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing to published benzofuran derivatives (e.g., 4-HBF and 7-HBF analogs). The fluorine atom at C7 causes splitting patterns in adjacent protons (C6 and C8) .
  • IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion ([M-H]⁻ at m/z 194.02 for C₉H₅FO₃). Cross-reference with databases or prior studies to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution and seek medical attention .
  • Waste Disposal : Segregate waste in labeled containers and follow institutional guidelines for acidic organic compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?

  • Methodological Answer :

  • Solubility Conflicts : Test the compound in standardized solvents (e.g., DMSO, water at pH 7.4) using gravimetric or UV-Vis methods. Compare results with literature under identical conditions .
  • pKa Determination : Use potentiometric titration in aqueous buffer systems. Conflicting values may arise from solvent choice (e.g., aqueous vs. mixed solvents); report solvent composition explicitly .
  • Cross-Validation : Replicate experiments from multiple sources and analyze batch-to-batch variability in synthetic routes .

Q. What strategies are effective in studying the reactivity of the carboxylic acid group in this compound under varying conditions?

  • Methodological Answer :

  • Esterification : React with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP) to form esters. Monitor by FT-IR for C=O frequency shifts .
  • Amidation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines. Confirm product formation via LC-MS and 19F NMR to detect fluorine environment changes .
  • pH-Dependent Reactivity : Perform kinetic studies in buffered solutions (pH 2–12) to assess hydrolysis or decarboxylation tendencies .

Q. How can computational chemistry be applied to predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Parameterize fluorine’s electronegativity and steric effects .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) to assess stability. Analyze hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) on bioactivity using datasets from analogs like 5-HBF or 6-HBF derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.